N-hydroxy-4-pentylbenzamide
Description
N-Hydroxy-4-pentylbenzamide is a hydroxamic acid derivative characterized by a benzamide backbone substituted with a pentyl chain at the para position and a hydroxylamine (-NHOH) group. Hydroxamic acids are widely studied for their metal-chelating properties, enzyme inhibition (e.g., histone deacetylases), and applications in polymer science .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-hydroxy-4-pentylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(14)13-15/h6-9,15H,2-5H2,1H3,(H,13,14) |
InChI Key |
ICJGSZVCVZYRLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)-4-Nitrobenzamide
- Structure: Features a nitro group (-NO₂) at the para position and a hydroxyphenyl (-C₆H₄OH) substituent.
- Key Properties: Thermal Stability: Exhibits exceptional thermal oxidation stability (decomposition temperature >300°C) due to rigid molecular packing and hydrogen bonding (N–H···O and O–H···O interactions) . Solubility: Enhanced solubility in polar solvents (e.g., DMF, DMSO) compared to non-polar analogs, attributed to the hydrophilic nitro and hydroxyl groups. Applications: Used in high-performance polymers for electronics and coatings .
N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide
- Structure : Contains a cyclohexane ring and a 4-chlorophenyl group.
- Key Properties :
- Antioxidant Activity : Demonstrated radical scavenging activity (DPPH assay) comparable to butylated hydroxyanisole (BHA), with IC₅₀ values in the micromolar range .
- Lipophilicity : Higher logP values than N-hydroxy-4-pentylbenzamide analogs due to the chlorophenyl group, influencing membrane permeability .
N-(2-Nitrophenyl)-4-Bromo-benzamide
- Structure : Bromine substituent at the para position and a 2-nitrophenyl group.
- Key Properties :
N-(3,4-Dimethylphenyl)-4-(Hydroxymethyl)benzamide
- Structure : Includes a hydroxymethyl (-CH₂OH) group and 3,4-dimethylphenyl substituent.
- Key Properties: Hydrogen Bonding: The hydroxymethyl group participates in O–H···O interactions, improving solubility in alcohols and water . Biological Potential: Structural similarity to HDAC inhibitors suggests possible anticancer activity, though specific data is unavailable .
Data Table: Comparative Analysis of Key Compounds
Structural and Functional Insights
- Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): Enhance thermal stability and rigidity but reduce solubility in non-polar solvents . Hydroxamic Acid Group (-NHOH): Facilitates metal chelation (e.g., Zn²⁺ in HDACs) and hydrogen bonding, critical for biological activity .
Synthetic Challenges :
- Preparation of this compound would require optimized coupling reactions (e.g., HBTU-mediated amidation) and protection of the hydroxylamine group to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
